![molecular formula C19H22N6O4 B2761164 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 848670-58-6](/img/structure/B2761164.png)
2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide” is a complex organic molecule. It has a molecular formula of C21H25N5O5 . The structure includes a purine ring, which is a common structure in many biological molecules .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a purine ring, which is a heterocyclic aromatic ring system consisting of two fused rings, a pyrimidine ring and an imidazole ring .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 631.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 112.6±0.5 cm3, and a polar surface area of 97 Å2 .Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which may share structural similarities with the specified compound, has been developed for selective imaging of the translocator protein (18 kDa) using PET (Positron Emission Tomography). These compounds, including DPA-714 and its derivatives, were synthesized and labeled with fluorine-18, demonstrating their potential for in vivo brain imaging and neurological disorder research (Dollé et al., 2008).
Anticancer and Anti-Inflammatory Agents
Compounds derived from modifications of pyrimidine structures, which could include molecules similar to the query compound, have been explored for their anticancer and anti-inflammatory properties. Novel benzodifuranyl derivatives, including pyrimidines, were synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showing significant potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A series of pyrimidinones and oxazinones fused with thiophene rings, synthesized using starting materials related to the query compound, exhibited promising antimicrobial properties against various bacterial and fungal strains. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Hossan et al., 2012).
Chemical Reactivity and Synthesis
Research into the chemical reactivity of related pyrimidine derivatives has led to the synthesis of novel compounds with potential applications in various fields. The study of these compounds' chemical behavior towards primary and heterocyclic amines provides insights into new synthetic pathways and the construction of nitrogen heterocyclic compounds, demonstrating the versatility of pyrimidine-based molecules in chemical synthesis (Farouk et al., 2021).
Properties
IUPAC Name |
2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-11-8-23(12-4-6-13(29-3)7-5-12)18-21-16-15(24(18)9-11)17(27)25(10-14(20)26)19(28)22(16)2/h4-7,11H,8-10H2,1-3H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDFGIIVKIYMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

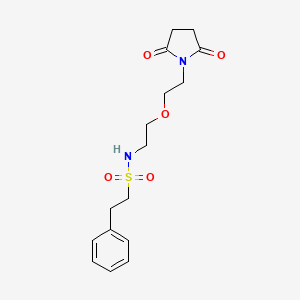
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)
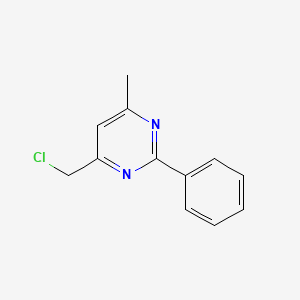
![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)
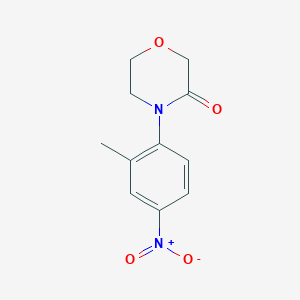
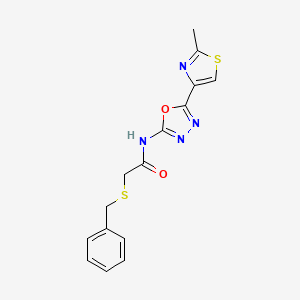
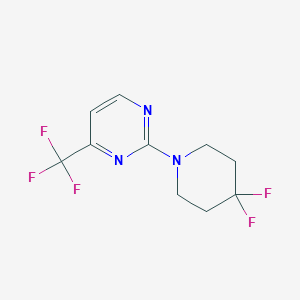

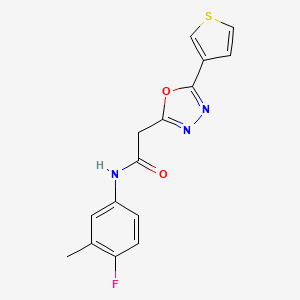
![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)
